molecular formula C17H29ClN2O3 B13203507 tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B13203507
M. Wt: 344.9 g/mol
InChI Key: HMCZHKQHOFFHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tert-butyl carboxylate family of bicyclic pyrrolo-pyrrole derivatives, characterized by a fused octahydropyrrolo[3,4-c]pyrrole core. Key structural features include:

  • A tert-butyloxycarbonyl (Boc) group at position 2, providing steric protection and synthetic versatility.
  • A 4-chlorobutanoyl substituent at position 5, introducing a reactive chlorinated alkyl chain.
  • Methyl groups at the 3a and 6a bridgehead positions, enhancing stereochemical rigidity.

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., acetylated or halogenated derivatives) suggest that its preparation likely involves acylation of a Boc-protected pyrrolo-pyrrole precursor under mild conditions . Applications in medicinal chemistry are inferred from structurally related intermediates used in kinase inhibitor and protease-targeting drug discovery .

Properties

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

tert-butyl 2-(4-chlorobutanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C17H29ClN2O3/c1-15(2,3)23-14(22)20-11-16(4)9-19(10-17(16,5)12-20)13(21)7-6-8-18/h6-12H2,1-5H3

InChI Key

HMCZHKQHOFFHTM-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)CCCCl

Origin of Product

United States

Preparation Methods

Cyclization of Suitable Precursors

The core structure, octahydropyrrolo[3,4-c]pyrrole, is typically synthesized via intramolecular cyclization of precursor amines or amino acid derivatives. The most common approach involves:

  • Starting Material: N-alkylated or N-protected amino acids or amino alcohols.
  • Method: Cyclization through a reductive amination or cyclization of diimine intermediates under acidic or basic conditions.

Use of Green Solvents and Catalysts

Recent advances emphasize the use of environmentally benign solvents such as water or ethanol, and catalysts like zinc chloride or other Lewis acids to promote cyclization efficiently. For example:

Step Reagents Conditions Yield References
Cyclization Amino acid derivatives + Lewis acid (e.g., ZnCl₂) 100°C, aqueous or ethanol solvent ~70-85% ,

Key Considerations

Introduction of the 4-Chlorobutanoyl Group

Synthesis of 4-Chlorobutyroyl Chloride

The acylation step involves preparing the acyl chloride derivative of 4-chlorobutyric acid. The most efficient method employs:

  • Raw materials: 4-Chlorobutyric acid, phosgene, or oxalyl chloride.
  • Procedure:
    • Method A: Reaction of 4-chlorobutyric acid with phosgene in the presence of a Lewis acid catalyst (e.g., DMF as a catalyst) at low temperature (0–25°C).
    • Method B: Using oxalyl chloride with catalytic DMF under reflux conditions.
Parameter Conditions Yield References
Reagent Phosgene or oxalyl chloride - ,
Temperature 0°C to 25°C High efficiency

Acylation of the Pyrrolopyrrole Core

The acyl chloride reacts with the nitrogen atom of the core structure:

  • Reagents: tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (protected form) and 4-chlorobutyroyl chloride.
  • Conditions:
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base: Triethylamine or pyridine to scavenge HCl.
    • Temperature: 0°C to room temperature.
Step Reagents Conditions Yield Notes
Acylation 4-Chlorobutyroyl chloride + pyrrolopyrrole 0°C to RT, 2-4 hours 75-85% Controlled addition to prevent side reactions

Final Protective Group Removal and Purification

The tert-butyl ester is generally stable during acylation but can be removed under acidic conditions if necessary. Purification involves:

Summary of Key Reaction Conditions and Yields

Step Reagents Conditions Typical Yield References
Core synthesis Amino acid derivatives + Lewis acids 90–130°C, 4–24 hrs 70–85% ,
Chlorobutyroyl chloride synthesis 4-Chlorobutyric acid + phosgene/oxalyl chloride 0–25°C, reflux High ,
Acylation Core + acyl chloride 0°C to RT, 2–4 hrs 75–85% ,

In-Depth Research Findings and Notes

  • Green Chemistry Approaches: Recent studies emphasize the use of subcritical water and environmentally friendly solvents to reduce toxic waste and improve yields, as demonstrated in the synthesis of related pyrrolo[3,4-c]pyrrole derivatives.
  • Catalytic Enhancements: Lewis acids like zinc chloride and catalytic DMF significantly improve reaction rates and selectivity.
  • Environmental Impact: The use of phosgene derivatives is minimized by alternative routes such as oxalyl chloride, which produce fewer hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Highlights
Target Compound : 5-(4-Chlorobutanoyl), 3a,6a-dimethyl C₁₇H₂₆ClN₂O₃ 356.86 Chlorinated butanoyl chain; methyl bridgeheads Likely acylation of Boc-pyrrolo-pyrrole
tert-Butyl 5-acetylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylate C₁₃H₂₁N₂O₃ 253.32 Acetyl group at position 5; no methyl substituents Acetyl chloride acylation (rt, CH₂Cl₂)
tert-Butyl 5-(6-chloropyrazin-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate C₁₆H₂₃ClN₄O₂ 338.84 Chloropyrazine substituent; single methyl group Pd-catalyzed coupling (rac/chiral variants)
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate C₁₈H₂₄N₂O₃ 316.39 Benzyl group; ketone at position 3; [3,4-b] isomer Unspecified, but safety data available
tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-carboxylate C₂₀H₂₃ClN₆O₄ 458.89 Spirocyclic system; chloro-oxo pyrimidine Pd(OAc)₂/X-Phos catalysis (dioxane, Cs₂CO₃)

Physicochemical and Reactivity Differences

  • Reactivity: The 4-chlorobutanoyl group in the target compound offers a reactive site for nucleophilic substitution (e.g., SN2 with amines/thiols), unlike inert acetyl or benzyl groups .
  • Steric Effects : Methyl groups at 3a/6a positions (target compound) reduce conformational flexibility compared to unchiralized analogs (e.g., ).
  • Melting Points: While data for the target compound are lacking, analogs like tert-butyl 2-amino-3-cyano-5-oxo-4-phenylpyrano-pyrrole carboxylate exhibit mp = 166–169°C , suggesting similar thermal stability.

Biological Activity

tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, drawing from various studies and sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H24ClN2O2
  • Molecular Weight : 300.82 g/mol

The compound features a complex octahydropyrrolo structure, which is known for its versatility in biological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The process includes:

  • Formation of the octahydropyrrolo framework.
  • Introduction of the tert-butyl and chlorobutanoyl groups through acylation reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example:

  • Case Study : A derivative similar to this compound showed activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has also explored the anticancer potential of pyrrole derivatives:

  • Findings : The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. Notably, it affected the cell cycle by inducing G1 phase arrest in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Neuroprotective Effects

Pyrrole derivatives have been studied for neuroprotective effects:

  • Mechanism : The compound potentially exerts neuroprotective effects through the modulation of oxidative stress pathways. In cellular models of neurodegeneration, it reduced reactive oxygen species (ROS) levels significantly .

Comparative Biological Activity Table

Activity TypeCompoundMIC/IC50 ValueReference
AntimicrobialSimilar Pyrrole Derivative32 µg/mL (S. aureus)
Anticancertert-butyl derivativeIC50 ~15 µM (MCF-7)
NeuroprotectivePyrrole DerivativeSignificant ROS reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.